CBB1003 hydrochloride

LSD1 inhibition enzymatic assay SAR

CBB1003 hydrochloride is a synthetic, non-peptide small molecule that functions as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). It was developed as part of a series of CBB compounds designed to provide specificity advantages over first-generation, irreversible LSD1 inhibitors derived from monoamine oxidase inhibitor scaffolds.

Molecular Formula C25H36Cl5N9O4
Molecular Weight 703.88
Cat. No. B1191640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1003 hydrochloride
Molecular FormulaC25H36Cl5N9O4
Molecular Weight703.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1003 Hydrochloride: A Non-Peptide, Reversible LSD1 Inhibitor for Epigenetic Research and Oncology Studies


CBB1003 hydrochloride is a synthetic, non-peptide small molecule that functions as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It was developed as part of a series of CBB compounds designed to provide specificity advantages over first-generation, irreversible LSD1 inhibitors derived from monoamine oxidase inhibitor scaffolds [2]. With an enzymatic IC50 of 10.54 μM against recombinant human LSD1, CBB1003 occupies a mid-potency position among tool-compound LSD1 inhibitors, and its distinct mechanism of action—blocking LSD1 without affecting the related demethylases LSD2 or JARID1A—makes it a valuable probe for dissecting LSD1-specific biology [1]. Its primary validation data come from pluripotent cancer cell models (F9 teratocarcinoma) and colorectal cancer (CRC) cell lines, where it demonstrates growth inhibition, gene reactivation, and Wnt/β‑catenin pathway suppression that are not uniformly recapitulated by other LSD1 inhibitors [3].

Why Generic LSD1 Inhibitor Substitution Fails: The Specificity and Functional Profile of CBB1003 Hydrochloride


LSD1 inhibitors span a wide pharmacologic spectrum—from irreversible, FAD‑covalent modifiers such as tranylcypromine and its clinical derivatives (ORY‑1001, GSK2879552) to reversible, substrate‑competitive agents [1]. However, IC50 values alone cannot guide substitution decisions, because LSD1 inhibitors differ profoundly in target selectivity (LSD1 vs. LSD2, MAO‑A/B, JARID1A), mechanism of inhibition (reversible vs. irreversible), cellular permeability, and functional consequences on gene expression [2]. CBB1003 hydrochloride occupies a unique position: it is a reversible, non‑peptide inhibitor that spares LSD2 and JARID1A, does not inhibit monoamine oxidases, and produces a distinct gene‑expression signature characterized by CHRM4 and SCN3A reactivation in pluripotent cells and LGR5/Wnt‑pathway suppression in colorectal cancer cells [3][4]. These properties are not shared by tranylcypromine‑based inhibitors, which broadly inhibit MAO‑A/B and show a different target‑engagement profile, nor by structurally related CBB analogs that exhibit divergent potency and selectivity [2][3]. Substituting CBB1003 with an alternative LSD1 inhibitor without verifying these functional endpoints risks altering the biological readout and compromising experimental reproducibility [4].

CBB1003 Hydrochloride Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Differentiation Data


LSD1 Enzymatic Potency: CBB1003 IC50 vs. Series Analogs CBB1002 and CBB1007

In a recombinant human LSD1 mass‑spectrometry‑based demethylation assay using an H3K4me2 peptide substrate, CBB1003 exhibited an IC50 of 10.54 μM, placing it intermediate between the less potent CBB1002 (IC50 11.16 μM) and the more potent CBB1007 (IC50 5.27 μM) [1]. This 2‑fold potency difference relative to CBB1007 allows researchers to select CBB1003 when an intermediate level of LSD1 inhibition is preferred to avoid complete target saturation or to maintain a wider therapeutic window in cellular studies.

LSD1 inhibition enzymatic assay SAR

Target Selectivity Profile: CBB1003 Sparing of LSD2 and JARID1A vs. Broad‑Spectrum Demethylase Inhibitors

CBB1003 at concentrations up to 50 μM did not inhibit LSD2 or JARID1A demethylase activities in mass‑spectrometry‑based assays, whereas it fully blocked LSD1 [1]. In contrast, many tranylcypromine‑derived LSD1 inhibitors exhibit residual activity against MAO‑A/B, and some tool compounds such as GSK‑J1 target the Jumonji family [2]. This selectivity profile means that CBB1003 can be used in experiments where concomitant inhibition of LSD2, JARID1A, or monoamine oxidases would confound data interpretation, a key consideration for epigenetic pathway dissection.

target selectivity LSD2 JARID1A off-target profiling

Functional Gene Reactivation in Pluripotent Cancer Cells: CBB1003 vs. CBB1007 Concentration‑Dependent Effects

In F9 mouse embryonic teratocarcinoma cells, CBB1003 activated expression of the epigenetically silenced genes CHRM4 and SCN3A at concentrations of 5–10 μM, whereas CBB1007 achieved comparable activation at 0.5–1 μM [1]. Quantitative RT‑PCR dose–response analysis yielded an IC50 of 8.45 μM for CBB1003 and 3.74 μM for CBB1007 for gene reactivation [1]. This differential concentration requirement allows researchers to titrate the degree of epigenetic reprogramming by selecting the appropriate analog; CBB1003 provides a less potent alternative when a graded response is needed.

gene reactivation CHRM4 SCN3A F9 teratocarcinoma

Colorectal Cancer Cell Growth Inhibition and Wnt/β‑Catenin Pathway Suppression vs. Other LSD1 Inhibitors

CBB1003 inhibited HCT116 colorectal cancer cell proliferation with an IC50 of 250.4 μM in dose‑response growth assays [1]. While this cellular IC50 is higher than its enzymatic IC50 (10.54 μM), CBB1003 uniquely downregulated the CRC stem cell marker LGR5 and suppressed β‑catenin/TCF transcriptional activity, a functional effect not uniformly observed with all LSD1 inhibitors [1]. In the same cellular context, tranylcypromine‑based LSD1 inhibitors primarily affect cell migration rather than LGR5/Wnt signaling [2], indicating that CBB1003 engages a distinct downstream pathway that may be critical for CRC stem cell‑focused studies.

colorectal cancer HCT116 LGR5 Wnt signaling

Selective Growth Inhibition of Pluripotent Cancer Cells Over Differentiated Cells

CBB1003 selectively inhibited the growth of pluripotent teratocarcinoma (F9), embryonic carcinoma (NCCIT), and seminoma cells, while non‑pluripotent HeLa and HEK293 cells were insensitive to LSD1 inhibition [1]. This selectivity was attributed to the elevated LSD1 protein expression in pluripotent cancer cells compared to differentiated cell types [1]. In contrast, tranylcypromine‑based LSD1 inhibitors exhibit broader cytotoxicity profiles due to their MAO inhibitory activity, potentially limiting their utility in experiments that require cancer stem cell‑specific targeting [2].

cancer stem cell pluripotent cancer selective toxicity teratocarcinoma

Reversible Inhibition Mechanism vs. Irreversible FAD‑Covalent Inhibitors

CBB1003 acts as a reversible, substrate‑competitive LSD1 inhibitor, in contrast to tranylcypromine and its clinical derivatives (ORY‑1001, GSK2879552, bomedemstat), which irreversibly modify the FAD cofactor [1][2]. Reversible inhibition allows for temporal control of LSD1 activity in washout experiments and may reduce cumulative toxicity in long‑term cellular assays. This mechanistic distinction is critical for studies examining the dynamics of epigenetic reprogramming, where irreversible inhibition could lead to sustained target suppression that outlasts the experimental window.

reversible inhibition mechanism of action FAD cofactor substrate competitive

CBB1003 Hydrochloride: High‑Value Research and Industrial Application Scenarios Driven by Verified Differentiation Evidence


Epigenetic Pathway Dissection Requiring LSD1‑Specific Inhibition Without MAO or Jumonji Family Off‑Target Activity

CBB1003 hydrochloride is the preferred tool compound for experiments where LSD1 must be inhibited without confounding effects on LSD2, JARID1A, MAO‑A, or MAO‑B. Its selectivity profile, demonstrated by the absence of LSD2/JARID1A inhibition at concentrations up to 50 μM [1], enables clean interpretation of LSD1‑dependent phenotypes in gene reactivation, histone methylation, and cell differentiation studies. This is particularly critical in epigenetic research where even minor off‑target demethylase inhibition can lead to erroneous mechanistic conclusions.

Colorectal Cancer Stem Cell Research Targeting the LSD1‑LGR5‑Wnt/β‑Catenin Axis

In CRC models, CBB1003 uniquely downregulates LGR5 and suppresses β‑catenin/TCF transcriptional activity [1]. This functional effect is not reproduced by tranylcypromine‑class inhibitors, which primarily affect cell migration [2]. Therefore, CBB1003 is the compound of choice for studies investigating the LSD1‑LGR5‑Wnt signaling nexus in colorectal cancer stem cell maintenance, self‑renewal, and therapeutic resistance, as well as for high‑content screens seeking modulators of this specific pathway.

Pluripotent Cancer Cell‑Selective Toxicity Studies and Cancer Stem Cell‑Targeted Drug Discovery

CBB1003 selectively inhibits the growth of pluripotent cancer cells (F9 teratocarcinoma, NCCIT embryonic carcinoma, NTERA‑2 seminoma) while sparing non‑pluripotent HeLa and HEK293 cells [1]. This selectivity makes CBB1003 an essential tool for cancer stem cell biology research, including studies of pluripotency factor regulation (Sox2, Oct4), differentiation therapy approaches, and screening campaigns aimed at identifying compounds that synergize with LSD1 inhibition to eliminate cancer stem cell populations.

Reversible Target Engagement Studies: Washout and Pulse‑Chase Epigenetic Protocols

Unlike irreversible LSD1 inhibitors (tranylcypromine, ORY‑1001, GSK2879552), CBB1003 binds reversibly and competitively with substrate [1][2]. This property makes it uniquely suited for experimental designs requiring temporal control of LSD1 activity, such as washout recovery experiments, pulse‑chase chromatin immunoprecipitation protocols, and dynamic gene expression time‑course studies. Irreversible inhibitors permanently inactivate LSD1 and cannot support these experimental paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1003 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.